molecular formula C11H13BrO3 B8593764 Ethyl 2-(4-bromobenzyloxy)acetate

Ethyl 2-(4-bromobenzyloxy)acetate

Cat. No. B8593764
M. Wt: 273.12 g/mol
InChI Key: WXOSVKWYGHMRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09365511B2

Procedure details

To a solution of (4-bromophenyl)methanol (1.0 g, 5.35 mmol) in DCM (25 mL) cooled in an ice bath was added rhodium(II) acetate dimmer (0.236 g, 0.535 mmol). To the resulting mixture was slowly added a solution of ethyl diazoacetate (0.721 mL, 6.95 mmol) in DCM (1 mL). The reaction mixture was stirred for 0.5 h. Additional ethyl diazoacetate (300 μL) was added and the resulting mixture was stirred for an additional 0.5 h. The mixture was concentrated and the residue was purified by chromatography (0, 5, 10, 15% EtOAc/Hexanes) to give the title compound. LCMS m/z=273.2 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.21 (t, J=7.1 Hz, 3H), 4.12-4.15 (m, 2H), 4.16 (s, 2H), 4.52 (s, 2H), 7.31 (d, J=8.3 Hz, 2H), 7.55 (d, J=8.3 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.721 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
300 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1.[N+](=[CH:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N-]>C(Cl)Cl.C([O-])(=O)C.[Rh+2].C([O-])(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][O:9][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CO
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.721 mL
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
300 μL
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Rh+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for an additional 0.5 h
Duration
0.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (0, 5, 10, 15% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=CC=C(COCC(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.